molecular formula C21H27N5O2S B2704731 1-(4-((2-Ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(4-ethylphenyl)methyl)piperazin-1-yl)ethanone CAS No. 898350-34-0

1-(4-((2-Ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(4-ethylphenyl)methyl)piperazin-1-yl)ethanone

Cat. No.: B2704731
CAS No.: 898350-34-0
M. Wt: 413.54
InChI Key: JOVPSSCNMDVUEO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Structure Analysis

The compound contains a triazole ring, which is a five-membered aromatic azole chain containing two carbon and three nitrogen atoms . It also contains a thiazole ring, another type of heterocyclic compound . The exact structure of this compound would require further analysis.

Scientific Research Applications

Synthesis of 1,2,4-Triazole Derivatives

The compound is related to research on synthesizing novel 1,2,4-triazole derivatives, which have been identified for their potential antimicrobial activities. For example, novel 4,5-disubstituted-2,4-dihydro-3H-1,2,4-triazol-3-one derivatives have been synthesized from various ester ethoxycarbonylhydrazones with primary amines, leading to compounds with good or moderate activities against test microorganisms (Bektaş et al., 2010).

Structural Studies and Activity Analysis

Further research has included structural studies on bioactive compounds within the 1,2,4-triazole framework, investigating Heck reactions to produce derivatives showing selective action against certain cancer cell lines (Iwashita et al., 2008). Additionally, electrochemical synthesis methods have been explored for creating arylthiobenzazoles, indicating a Michael addition reaction mechanism in the presence of nucleophiles (Amani & Nematollahi, 2012).

Antagonist Activity and Analgesic Properties

Investigations into the 5-HT2 antagonist activity of bicyclic 1,2,4-triazol-3(2H)-one and 1,3,5-triazine-2,4(3H)-dione derivatives reveal significant findings. These compounds, particularly those with specific piperidine groups, have shown potent 5-HT2 antagonist activity, offering insights into potential therapeutic applications (Watanabe et al., 1992).

Antimicrobial and Antifungal Activities

New chalcones containing piperazine or 2,5-dichlorothiophene moieties have been synthesized and evaluated for their antimicrobial activity. Some derivatives showed potential against Gram-positive bacteria, Staphylococcus aureus, Escherichia coli, and notably, a compound exhibited a MIC(50) value of 2.22 microg/mL against Candida albicans, showcasing the antimicrobial potential of such compounds (Tomar et al., 2007).

Properties

IUPAC Name

1-[4-[(2-ethyl-6-hydroxy-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)-(4-ethylphenyl)methyl]piperazin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N5O2S/c1-4-15-6-8-16(9-7-15)18(25-12-10-24(11-13-25)14(3)27)19-20(28)26-21(29-19)22-17(5-2)23-26/h6-9,18,28H,4-5,10-13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOVPSSCNMDVUEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C(C2=C(N3C(=NC(=N3)CC)S2)O)N4CCN(CC4)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.